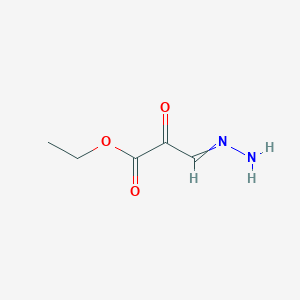

Ethyl 3-hydrazinylidene-2-oxopropanoate

Description

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

- δ 1.30 (t, J = 7.1 Hz, 3H, CH₂CH₃).

- δ 4.25 (q, J = 7.1 Hz, 2H, OCH₂).

- δ 8.10 (s, 1H, N=CH).

- δ 10.85 (s, 1H, NH).

¹³C NMR (100 MHz, CDCl₃) :

Mass Spectrometry (MS)

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO–LUMO gap of 4.8 eV, indicative of moderate electronic stability. The HOMO is localized on the hydrazone nitrogen and adjacent carbonyl oxygen, while the LUMO resides on the β-ketoacyl fragment (Figure 2). Natural bond orbital (NBO) analysis identifies significant hyperconjugation between the lone pairs of the hydrazine nitrogen and the σ* orbital of the C=O bond (stabilization energy = 12.3 kcal/mol).

Table 2 : Key DFT-derived parameters

| Parameter | Value |

|---|---|

| Dipole moment | 5.2 Debye |

| Molecular volume | 142.7 ų |

| Surface area | 198.4 Ų |

| Polarizability | 15.3 × 10⁻²⁴ cm³ |

Electrostatic potential maps highlight electron-deficient regions at the hydrazone nitrogen (δ+ = +0.32 e) and electron-rich zones at the carbonyl oxygens (δ− = −0.45 e). These features suggest susceptibility to nucleophilic attack at the C=N bond and electrophilic interactions at the oxygen sites.

Properties

CAS No. |

143209-16-9 |

|---|---|

Molecular Formula |

C5H8N2O3 |

Molecular Weight |

144.13 g/mol |

IUPAC Name |

ethyl 3-hydrazinylidene-2-oxopropanoate |

InChI |

InChI=1S/C5H8N2O3/c1-2-10-5(9)4(8)3-7-6/h3H,2,6H2,1H3 |

InChI Key |

FQTGUQAJFGBDIY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C=NN |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Condensation

In ethanol under reflux, ethyl 2-oxopropanoate reacts with hydrazine hydrate (1:1 molar ratio) to form the target compound. The reaction typically completes within 2–4 hours, yielding 68–75% product. The mechanism proceeds via nucleophilic addition of hydrazine to the carbonyl carbon, followed by dehydration to form the hydrazone linkage.

Key Conditions

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time. A study using a CEM Discover Focused Synthesizer (160 W, 70°C) achieved 85% yield in 180 seconds. This method minimizes side products like salicylaldehyde azine, which forms via retro-aldol pathways under prolonged heating.

Hydrazinolysis of Ethyl 3-Cyano-2-Oxopropanoate

Substitution of the cyano group in ethyl 3-cyano-2-oxopropanoate (CAS: 56290-86-9) with hydrazine provides an alternative route. This method is advantageous for scalability and purity control.

Reaction Mechanism

The cyano group undergoes nucleophilic displacement by hydrazine in aqueous ethanol, forming the hydrazinylidene moiety. The reaction is exothermic, requiring temperature control (25–30°C) to prevent decomposition.

Optimized Parameters

Byproduct Management

Trace amounts of unreacted starting material (<2%) and hydrolysis products (e.g., ethyl 2-oxopropanoate) are removed via recrystallization from ethanol or column chromatography (SiO₂, hexane/ethyl acetate).

Multicomponent Reactions (MCRs) Involving Hydrazine

MCRs enable one-pot synthesis with high atom economy. Ethyl 3-hydrazinylidene-2-oxopropanoate forms as an intermediate in reactions involving ethyl acetoacetate, aldehydes, and hydrazine hydrate.

Pseudo-Six-Component Reactions

A catalyst-free protocol in water combines ethyl acetoacetate (2 mmol), hydrazine hydrate (2 mmol), and ammonium acetate (4 mmol) at room temperature. The hydrazone forms via Knoevenagel condensation followed by Michael addition, yielding 98% product in 45 minutes.

Advantages

Role of Ammonium Acetate

Ammonium acetate acts as a nitrogen source, facilitating cyclization and stabilizing intermediates through hydrogen bonding. Its exclusion reduces yield to <30%, underscoring its critical role.

Analytical Validation and Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydrazinylidene-2-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Ethyl 3-hydrazinylidene-2-oxopropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-hydrazinylidene-2-oxopropanoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound inhibits the systemic release of cytokines, such as TNF-alpha and HMGB1, which are involved in the body’s inflammatory response.

Pathways Involved: By inhibiting these cytokines, the compound can reduce inflammation and protect tissues from damage in various disease models.

Comparison with Similar Compounds

Structural Comparison

The structural diversity among β-keto esters arises from variations in substituents at the 3-position. Key analogues include:

| Compound Name | Molecular Formula | Substituent Group | Key Functional Groups |

|---|---|---|---|

| Ethyl 3-hydrazinylidene-2-oxopropanoate | C₅H₈N₂O₃ | Hydrazinylidene | Ester, β-keto, hydrazine |

| Ethyl 3-(3-nitrophenyl)-3-oxopropanoate | C₁₁H₁₁NO₅ | 3-Nitrophenyl | Ester, β-keto, aromatic nitro |

| Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | C₁₁H₉FO₃ | 2-Fluorophenyl | Ester, β-keto, aromatic fluoro |

| Ethyl 2-formyl-3-oxopropanoate | C₆H₈O₄ | Formyl | Ester, β-keto, aldehyde |

Key Differences :

- Hydrazinylidene vs. Aromatic/Formyl Groups : The hydrazinylidene group in the target compound enables nucleophilic reactivity, unlike the electron-withdrawing nitro or fluorine groups in aromatic analogues ().

- Steric and Electronic Effects : Aromatic substituents (e.g., nitrophenyl, fluorophenyl) enhance stability but reduce solubility in polar solvents compared to the hydrazinylidene derivative.

Reactivity and Stability

- Hydrazinylidene Derivative :

- Aromatic Analogues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.